3-Méthylquinoléine-2-carbonitrile

Vue d'ensemble

Description

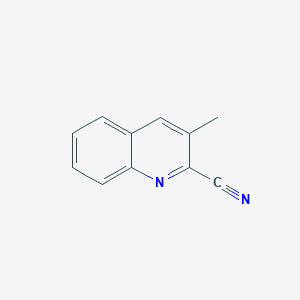

3-Methylquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2 It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring

Applications De Recherche Scientifique

3-Methylquinoline-2-carbonitrile has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

3-Methylquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their targets of action . For example, some quinoline derivatives have been shown to inhibit enzymes involved in DNA synthesis, leading to anti-proliferative effects .

Pharmacokinetics

Quinoline derivatives are generally known for their good bioavailability . The specific ADME properties of 3-Methylquinoline-2-carbonitrile would likely depend on factors such as its chemical structure and the route of administration.

Result of Action

Quinoline derivatives are known to have a wide range of biological effects, often related to their mode of action and the biochemical pathways they affect . For example, some quinoline derivatives have been shown to have anti-proliferative effects, likely due to their inhibition of enzymes involved in DNA synthesis .

Action Environment

The action of 3-Methylquinoline-2-carbonitrile, like other chemical compounds, can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other chemicals, which can affect the stability, efficacy, and action of the compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylquinoline with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .

Another method involves the cyclization of 2-aminobenzonitrile with acrolein in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an intermediate imine, which undergoes intramolecular cyclization to yield 3-Methylquinoline-2-carbonitrile .

Industrial Production Methods

Industrial production of 3-Methylquinoline-2-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas with palladium catalyst

Substitution: Halogens, sulfonyl chlorides, nitro compounds

Major Products Formed

Oxidation: Quinoline-2-carboxylic acid derivatives

Reduction: Aminoquinoline derivatives

Substitution: Various functionalized quinoline derivatives

Comparaison Avec Des Composés Similaires

3-Methylquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:

Quinoline-2-carbonitrile: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.

2-Methylquinoline:

3-Methylquinoline: Lacks the cyano group at the 2-position, which may alter its reactivity and biological effects.

Activité Biologique

3-Methylquinoline-2-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that 3-Methylquinoline-2-carbonitrile exhibits moderate to good antimicrobial activity against various bacterial and fungal strains. A study reported its effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungi : Candida albicans.

The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential for development as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 16 |

Anticancer Activity

The anticancer potential of 3-Methylquinoline-2-carbonitrile has been investigated in various studies. It has shown significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

In one study, the compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The mechanism of action is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20.1 |

| HCT116 | 14 |

| HeLa | 30.98 |

Case Studies

- Study on Antimicrobial Efficacy : A series of derivatives based on quinoline structures were synthesized, including 3-Methylquinoline-2-carbonitrile. The derivatives were tested for their ability to inhibit bacterial growth, showing that modifications to the quinoline structure could enhance activity against resistant strains .

- Anticancer Research : A recent investigation assessed the cytotoxicity of various quinoline derivatives, including 3-Methylquinoline-2-carbonitrile. The results indicated that this compound not only inhibited tumor growth but also induced cell cycle arrest in the G2/M phase, further supporting its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

3-methylquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAMRGQXHVSGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320480 | |

| Record name | 3-methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19051-05-9 | |

| Record name | 19051-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.